molecular formula C14H16N6O2 B2795686 1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 881551-46-8

1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2795686
CAS RN: 881551-46-8
M. Wt: 300.322
InChI Key: LSTCJUZQBTYFQM-UHFFFAOYSA-N
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Description

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have attracted considerable attention due to their diverse pharmaceutical and biological properties such as insecticidal, antifungal, anthelmintic, anticancer, antibacterial, and antiviral . They have also been widely used in the synthesis of organic semiconductors, dyes, and electroluminescent materials .


Synthesis Analysis

Quinoxaline derivatives can be synthesized using various methods. One common method involves the condensation of an aryl 1,2-diamine with a 1,2-diketone in the presence of catalysts . This reaction can be performed in ethanol at room temperature . The catalysts used can vary, but examples include titanium silicate and nanostructured pyrophosphate .


Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions. For instance, they can be synthesized from the direct condensation of aryl 1,2-diamines with 1,2-dicarbonyl compounds . Other synthetic strategies have been reported in literature for the preparation of substituted quinoxalines .


Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .

Scientific Research Applications

Future Directions

Given the diverse biological activities of quinoxaline derivatives, they have a great future in medicinal chemistry . Research is ongoing to develop new synthetic methods and to discover new biological activities of these compounds .

properties

IUPAC Name

1,2-diamino-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c1-22-7-6-17-14(21)10-11-13(20(16)12(10)15)19-9-5-3-2-4-8(9)18-11/h2-5H,6-7,15-16H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTCJUZQBTYFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

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